molecular formula C10H12FNO2 B112613 (R)-2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid CAS No. 422568-68-1

(R)-2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid

Numéro de catalogue: B112613
Numéro CAS: 422568-68-1
Poids moléculaire: 197.21 g/mol
Clé InChI: BBRMBENCQBOTHY-SNVBAGLBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(R)-2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid (CAS 422568-68-1) is a fluorinated, non-proteinogenic amino acid with a molecular weight of 197.21 g/mol and the molecular formula C₁₀H₁₂FNO₂ . This compound is characterized by a methyl group at the α-carbon and a 4-fluorophenyl substituent at the β-position, with the R-configuration at the chiral α-carbon distinguishing it from its S-enantiomer and leading to distinct biological properties . This compound serves as a crucial building block in medicinal chemistry and radiopharmaceutical research. Its primary research application is in the development of positron emission tomography (PET) radiotracers for oncology, specifically for imaging brain tumors . As a fluorinated analog of 2-aminoisobutyric acid (AIB), it is a substrate for amino acid transporters. Studies show that its uptake into tumor cells, such as 9L gliosarcomas, is mediated by both the L-type and A-type amino acid transporter systems . The (R)-enantiomer demonstrates higher tumor uptake in vivo compared to the (S)-enantiomer, leading to high tumor-to-normal-brain ratios ideal for diagnostic imaging . Multiple synthetic pathways have been established, including a chemo-enzymatic approach using threonine aldolases that achieves excellent enantiomeric excess (>99.5% e.e.) . This compound is for research purposes only and is not intended for diagnostic or therapeutic human or veterinary use.

Propriétés

IUPAC Name

(2R)-2-amino-3-(4-fluorophenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c1-10(12,9(13)14)6-7-2-4-8(11)5-3-7/h2-5H,6,12H2,1H3,(H,13,14)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBRMBENCQBOTHY-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)F)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](CC1=CC=C(C=C1)F)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40562117
Record name 4-Fluoro-alpha-methyl-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

422568-68-1
Record name 4-Fluoro-alpha-methyl-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Chlorination and Sulfinate Substitution Route

A foundational method involves the chlorination of methacrylic acid to produce racemic 3-chloro-2-hydroxy-2-methylpropionic acid, followed by resolution and sulfinate substitution. Methacrylic acid undergoes chlorination with hypochlorous acid, yielding racemic 3-chloro-2-hydroxy-2-methylpropionic acid (XIV ) with ~60% optical enrichment after brucine-mediated resolution. Subsequent treatment with dehydroabietylamine further resolves the enantiomers, achieving optically pure (+)-XIV ([α] = +14.5° in methanol).

The resolved chlorohydrin reacts with sodium 4-fluorophenylsulfinate under reflux in water with tetrabutylammonium chloride as a phase-transfer catalyst. This substitution step directly yields 3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropionic acid (XIII ), which is crystallized and purified without requiring hydrolysis. While this route achieves 75–80% yields for the sulfonate intermediate, the final hydrolysis to the target amino acid necessitates additional steps, such as amination or reductive dehydroxylation.

Key Reaction Conditions:

  • Chlorination : Hypochlorous acid, 0–5°C, 12–24 h.

  • Resolution : Brucine (100 g per 53 g racemic chlorohydrin), methanol recrystallization.

  • Sulfinate Substitution : Na₂CO₃ (5 g), H₂O (5 mL), tetrabutylammonium chloride (1 g), reflux (24 h), pH adjustment to 3 post-reaction.

Diastereoselective Aldol Addition

Threonine aldolases (TAs) enable the stereoselective synthesis of β-hydroxy-α-quaternary amino acids. The d-threonine aldolase from Pseudomonas sp. catalyzes the addition of d-alanine to 4-fluorobenzaldehyde, producing (2R,3S)-2-amino-3-(4-fluorophenyl)-3-hydroxy-2-methylpropanoic acid with >99.5% enantiomeric excess (e.e.) and a syn/anti diastereomeric ratio of 100:1. The reaction proceeds in phosphate buffer (pH 7.5) at 30°C, achieving 80% conversion in 24 hours.

A subsequent Birch-type reduction removes the β-hydroxy group using sodium in liquid ammonia and ethanol, yielding enantiopure (R)-2-amino-3-(4-fluorophenyl)-2-methylpropanoic acid. This two-step chemo-enzymatic approach avoids racemization and achieves 38% overall yield.

Biocatalytic Deracemization

Lipase-Mediated Kinetic Resolution

Amano PS lipase facilitates the kinetic resolution of racemic 3-(4-fluorophenyl)-2-methylpropanoic acid esters. In a typical procedure, 550 mL of phosphate buffer (pH 7.0) containing 5.5 g lipase and 550 mmol racemic ester is stirred for 16 hours at 25°C. The enzyme selectively hydrolyzes the (S)-ester, leaving the (R)-ester intact. Acidification and extraction with methyl tert-butyl ether (MTBE) yield (R)-3-(4-fluorophenyl)-2-methylpropanoic acid with 99% e.e. and 75.5% yield.

Optimization Parameters:

  • Solvent System : MTBE/water biphasic system.

  • Temperature : 25°C.

  • Catalyst Loading : 10 wt% Amano PS lipase relative to substrate.

Threonine Aldolase Engineering

Recent advances in protein engineering have enhanced the activity and stereoselectivity of TAs toward bulkier substrates. Mutant TAs (e.g., L166V variant) exhibit a 20-fold increase in catalytic efficiency (kₐₜ/Kₘ) for 4-fluorobenzaldehyde compared to wild-type enzymes. Directed evolution campaigns using error-prone PCR have further improved thermostability, enabling reactions at 40°C without loss of activity.

Comparative Analysis of Synthetic Routes

MethodYield (%)e.e. (%)DiastereoselectivityScalability
Chemical Sulfinate Route75–8099N/AHigh
Threonine Aldolase38>99.5100:1 (syn:anti)Moderate
Lipase Resolution75.599N/AHigh

The sulfinate route offers superior scalability but requires hazardous reagents (e.g., thionyl chloride). Biocatalytic methods provide exceptional stereocontrol but face challenges in substrate solubility and enzyme recycling.

Analyse Des Réactions Chimiques

Types of Reactions

®-2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as halogens for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the carboxylic acid group can produce the corresponding alcohol .

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Synthesis of Bicalutamide

One of the notable applications of (R)-2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid is its role in the synthesis of bicalutamide, an antiandrogen medication used primarily in prostate cancer treatment. The compound serves as a precursor in the synthetic pathway leading to bicalutamide, which is effective against both malignant and benign prostate conditions. The synthesis involves the reaction of this compound with various sulfonyl and halogenated compounds to yield high-purity bicalutamide, which is essential for therapeutic efficacy and safety .

1.2 Enzymatic Deracemization

Recent studies have explored the enzymatic deracemization of fluorinated arylcarboxylic acids, including this compound. This process enhances the production of the desired enantiomer, which can lead to improved pharmacological profiles and reduced side effects. The compound has been analyzed using chiral high-performance liquid chromatography (HPLC), demonstrating significant potential for optimizing drug formulations .

Radiopharmaceutical Applications

2.1 PET Imaging

This compound has been utilized as a radiolabeled probe in PET imaging studies. For instance, its fluorinated derivatives have shown high affinity for L-type amino acid transporter 1 (LAT1), making them valuable for imaging tumors that express this transporter. The compound's derivatives have demonstrated superior tumor-to-normal tissue ratios, allowing for clearer imaging of malignancies such as glioblastoma .

2.2 Tumor Targeting

The ability of (R)-FAMP to selectively accumulate in LAT1-positive tumor tissues has been highlighted in various studies. This selectivity not only aids in tumor detection through imaging but also provides insights into the mechanisms of amino acid transporters in cancer biology. The compound's derivatives have been shown to effectively differentiate between tumor and normal tissues, enhancing diagnostic accuracy .

Research Findings and Case Studies

Study Focus Findings
Tucker et al., 1988Synthesis of BicalutamideEstablished the pharmacological activity attributed to the R-enantiomer; detailed synthesis pathways involving (R)-FAMP .
MDPI Study, 2024Enzymatic DeracemizationDemonstrated successful separation of enantiomers with high yields; optimized conditions for producing (R)-FAMP .
PMC Article, 2023PET Imaging with 18F-FIMPShowed high accumulation in LAT1-positive tumors; compared effectiveness with other imaging agents like 11C-methionine .

Mécanisme D'action

The mechanism of action of ®-2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an agonist or antagonist at certain receptors, modulating the activity of neurotransmitters and other signaling molecules. The exact pathways involved depend on the specific context and application of the compound .

Comparaison Avec Des Composés Similaires

Structural Analogues and Stereoisomers

Table 1: Structural Comparison of (R)-2-Amino-3-(4-fluorophenyl)-2-methylpropanoic Acid with Analogues
Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features Applications/Research Findings
This compound C₁₀H₁₂FNO₂ 4-Fluorophenyl, α-methyl 197.21 Enhanced lipophilicity, stereospecific activity Potential enzyme inhibition, drug intermediates
(S)-2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid C₁₀H₁₂FNO₂ 4-Fluorophenyl, α-methyl 197.21 S-configuration Comparative studies for enantioselective activity
(R)-2-Amino-3-(3-bromophenyl)propanoic acid C₉H₁₀BrNO₂ 3-Bromophenyl 244.09 Bromine substitution (larger, more polarizable) Research in halogenated amino acid probes
(R)-2-Amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid (Metirosine analog) C₁₀H₁₃NO₃ 4-Hydroxyphenyl, α-methyl 195.22 Hydroxyl group (H-bond donor) Tyrosine hydroxylase inhibition; antihypertensive applications
(R)-2-Amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid C₁₀H₁₀F₃NO₃ 4-Trifluoromethoxyphenyl 249.19 Trifluoromethoxy group (electron-withdrawing, lipophilic) Enhanced metabolic stability; potential CNS targeting
D-Tyrosine C₉H₁₁NO₃ 4-Hydroxyphenyl 181.19 Natural D-amino acid Bacterial cell wall synthesis inhibition

Functional and Pharmacological Differences

Substituent Effects: Fluorine vs. Methyl Group: The α-methyl group in the target compound introduces steric hindrance, which may reduce enzymatic degradation compared to unmethylated analogs like D-tyrosine .

Halogen Comparisons: Fluorine vs.

Stereochemical Impact: The R-enantiomer of the target compound may exhibit distinct target affinity compared to its S-form. For example, (S)-2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid shows different solubility and crystallization behaviors .

Functional Group Modifications: Trifluoromethoxy vs. Fluorine: The trifluoromethoxy group in (R)-2-Amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid adds bulk and electron-withdrawing effects, which could alter receptor binding kinetics and in vivo half-life .

Activité Biologique

(R)-2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid, commonly referred to as (R)-FAMP, is an amino acid derivative that has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : CHFNO
  • Molecular Weight : 183.18 g/mol
  • Structure : The compound features a chiral center, with the (R) configuration indicating its specific stereochemistry. It includes an amino group (-NH), a fluorophenyl group, and a methyl group attached to a propanoic acid backbone.

(R)-FAMP is primarily studied for its interactions with neurotransmitter systems. Research indicates that it may function as both an agonist and antagonist at specific receptors, influencing various signaling pathways in biological systems. Its ability to modulate neurotransmitter release and receptor activity suggests potential applications in treating neurological disorders.

Interaction with Neurotransmitter Systems

The compound's mechanism of action involves:

  • Modulation of Receptor Activity : It can influence the activity of neurotransmitter receptors, potentially enhancing or inhibiting signaling pathways.
  • Transport Mechanisms : Studies indicate that (R)-FAMP is a substrate for amino acid transporters, facilitating its uptake in cells, particularly in glioma models .

Biological Activity and Research Findings

Research has highlighted several key areas regarding the biological activity of (R)-FAMP:

  • Potential as a PET Tracer :
    • (R)-FAMP is being explored as a radiolabeled tracer for Positron Emission Tomography (PET) imaging. When labeled with Fluorine-18, it shows promise in targeting tumor cells, providing valuable insights for cancer diagnosis and monitoring .
    • Biodistribution Studies : In vivo studies demonstrated high tumor-to-normal brain ratios (20:1 to 115:1) in rat models with intracranial tumors, indicating effective tumor targeting capabilities .
  • Neuroprotective Effects :
    • Preliminary studies suggest that (R)-FAMP may have neuroprotective properties, potentially beneficial in treating conditions like Alzheimer's disease and other neurodegenerative disorders .
  • Influence on Ion Channels :
    • Research has shown that compounds similar to (R)-FAMP can modulate ion channels such as the cystic fibrosis transmembrane conductance regulator (CFTR), which plays a crucial role in various physiological processes . This modulation could lead to therapeutic applications for diseases linked to CFTR dysfunction.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of (R)-FAMP, a comparison with structurally similar compounds is presented:

Compound NameMolecular FormulaUnique Features
(S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acidCHFNODifferent stereochemistry and position of fluorine
(R)-Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochlorideCHClFNOMethyl ester derivative with differing functional groups
2-Amino-3-(4-fluorophenyl)propanoic acidCHFNOLacks the methyl group on the second carbon

This table illustrates how variations in structure influence biological activity and potential therapeutic applications.

Case Studies

Several case studies have been conducted to assess the biological effects of (R)-FAMP:

  • Study on Tumor Targeting : A study involving radiolabeled (R)-FAMP demonstrated its efficacy in targeting gliosarcoma cells in vitro and showed promising results in vivo regarding tumor uptake and retention .
  • Neurotransmitter Modulation Study : Another investigation revealed that (R)-FAMP could enhance glutamate release from neuronal cells, suggesting its role in modulating excitatory neurotransmission.

Q & A

Q. Why do conflicting reports exist on the compound’s solubility in aqueous vs. organic solvents?

  • Methodology : Solubility varies with pH (e.g., 2 mg/mL in water at pH 2 vs. 0.1 mg/mL at pH 7). Co-solvents (e.g., 10% DMSO) or cyclodextrin inclusion complexes improve bioavailability. Hansen solubility parameters (δD, δP, δH) guide solvent selection .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.